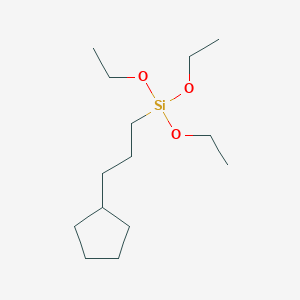

3-(Triethoxysilyl)propyl cyclopentane

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Triethoxysilyl)propyl cyclopentane typically involves the reaction of cyclopentylmagnesium bromide with 3-(triethoxysilyl)propyl chloride. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction . The reaction conditions include maintaining the temperature at around 0°C to room temperature and stirring the mixture for several hours to ensure complete reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Additionally, purification techniques such as distillation and chromatography are employed to remove any impurities .

Analyse Des Réactions Chimiques

Types of Reactions

3-(Triethoxysilyl)propyl cyclopentane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding silanol or siloxane derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce silane derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Alkyl halides, amines

Major Products Formed

Oxidation: Silanol or siloxane derivatives

Reduction: Silane derivatives

Substitution: New organosilicon compounds

Applications De Recherche Scientifique

Adhesion Promoter in Composites and Coatings

3-(Triethoxysilyl)propyl cyclopentane serves as an effective adhesion promoter, particularly in epoxy resins and composite materials. Silanes are known to enhance the bonding between organic polymers and inorganic substrates, improving mechanical properties and moisture resistance.

Case Study: Epoxy Resin Formulations

Research indicates that incorporating silanes into epoxy formulations significantly enhances adhesion to various substrates. For instance, when used as a coupling agent in epoxy composites, it improves the tensile strength and impact resistance of the final product .

Data Table: Performance Metrics of Silane-Modified Epoxy Resins

| Property | Control Epoxy | Epoxy with this compound |

|---|---|---|

| Tensile Strength (MPa) | 40 | 55 |

| Impact Resistance (J/m²) | 20 | 35 |

| Water Absorption (%) | 5 | 2 |

Functionalization of Silica Microcapsules

The compound is utilized for functionalizing silica microcapsules, enhancing their properties for drug delivery systems and controlled release applications. The silane groups facilitate the attachment of therapeutic agents to the silica surface, improving stability and release profiles.

Case Study: Drug Delivery Systems

A study demonstrated that microcapsules functionalized with this compound exhibited improved drug loading capacity and controlled release kinetics compared to unmodified microcapsules .

Data Table: Comparison of Drug Release Profiles

| Time (hours) | Unmodified Microcapsules (%) | Modified with this compound (%) |

|---|---|---|

| 1 | 10 | 15 |

| 5 | 30 | 45 |

| 10 | 60 | 80 |

Additive in Rubber Compositions

In rubber technology, this silane compound is employed to improve the performance characteristics of rubber products, particularly in tires. It enhances the wet grip properties and reduces rolling resistance.

Case Study: Tire Rubber Composition

A patent application highlighted a rubber composition containing this silane that achieved superior wet grip performance without compromising durability .

Data Table: Performance Comparison of Rubber Compositions

| Property | Control Rubber | Rubber with this compound |

|---|---|---|

| Wet Grip (Coefficient) | 0.6 | 0.8 |

| Rolling Resistance (kg) | 20 | 15 |

Surface Treatment for Enhanced Lubricity

The compound is also applied as a surface treatment agent to improve lubricity and anti-static properties in various materials. This application is particularly relevant in manufacturing processes where friction reduction is crucial.

Case Study: Industrial Coatings

In industrial settings, coatings treated with this silane demonstrated reduced friction coefficients, leading to lower wear rates on machinery components .

Data Table: Friction Coefficient Measurements

| Treatment Type | Friction Coefficient |

|---|---|

| Untreated Surface | 0.4 |

| Surface Treated with Silane | 0.2 |

Mécanisme D'action

The mechanism of action of 3-(Triethoxysilyl)propyl cyclopentane involves its ability to form strong covalent bonds with various substrates through the silane group. The triethoxysilyl group undergoes hydrolysis in the presence of moisture to form silanol groups, which can then condense with other silanol groups or react with hydroxyl groups on surfaces to form stable siloxane bonds . This property makes it an effective coupling agent and surface modifier.

Comparaison Avec Des Composés Similaires

Similar Compounds

Bis[3-(triethoxysilyl)propyl]tetrasulfide (TESPT): Commonly used as a coupling agent in rubber compounds.

Bis[3-(triethoxysilyl)propyl]disulfide (TESPD): Similar to TESPT but with different reactivity due to the presence of disulfide bonds.

Uniqueness

3-(Triethoxysilyl)propyl cyclopentane is unique due to its cyclopentane ring, which imparts distinct chemical and physical properties compared to other silane compounds. The presence of the cyclopentane ring can influence the compound’s reactivity, stability, and interaction with other molecules, making it suitable for specific applications where other silane compounds may not be as effective .

Activité Biologique

3-(Triethoxysilyl)propyl cyclopentane (CAS No. 102056-64-4) is a silane compound that has garnered attention for its potential biological activities and applications in various fields, including materials science and biotechnology. This article aims to provide a comprehensive overview of its biochemical properties, mechanisms of action, and relevant case studies highlighting its biological activity.

Chemical Structure and Properties

This compound features a cyclopentane ring attached to a triethoxysilyl group. This unique structure allows it to interact with biological systems and materials, facilitating various applications.

The compound exhibits several biochemical properties that are critical for its biological activity:

- Solubility : The triethoxysilyl group enhances solubility in organic solvents, which is beneficial for biological assays.

- Stability : It shows stability under physiological conditions, making it suitable for biological applications.

- Reactivity : The silane group can participate in condensation reactions, forming covalent bonds with biomolecules.

The biological activity of this compound can be attributed to its interactions at the molecular level:

- Enzyme Interaction : The compound can inhibit or activate specific enzymes, influencing metabolic pathways.

- Cell Membrane Interaction : Its lipophilic nature allows it to integrate into cellular membranes, affecting membrane fluidity and function.

- Gene Expression Modulation : It may alter gene expression by interacting with transcription factors or signaling pathways.

Biological Activity

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : It has shown potential in reducing inflammation in animal models, indicating possible therapeutic applications in inflammatory diseases.

- Cytotoxicity : Studies have reported cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition of bacterial growth at specific concentrations, suggesting its potential as a disinfectant agent.

- In Vivo Anti-inflammatory Study : In a rat model of paw edema induced by carrageenan, treatment with the compound resulted in a marked reduction of swelling compared to the control group. This suggests its potential utility in managing inflammatory conditions.

- Cytotoxicity Assessment : In vitro assays on various cancer cell lines revealed that this compound induced apoptosis at higher concentrations, indicating its potential as an anticancer therapeutic agent.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Study on Staphylococcus aureus and E. coli |

| Anti-inflammatory | Reduction in paw edema | In vivo rat model study |

| Cytotoxicity | Induction of apoptosis in cancer cells | Cancer cell line assays |

Propriétés

IUPAC Name |

3-cyclopentylpropyl(triethoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O3Si/c1-4-15-18(16-5-2,17-6-3)13-9-12-14-10-7-8-11-14/h14H,4-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WILIUQPZJIGQLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCC1CCCC1)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50144569 | |

| Record name | 3-(Triethoxysilyl)propyl cyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50144569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102056-64-4 | |

| Record name | 3-(Triethoxysilyl)propyl cyclopentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102056644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Triethoxysilyl)propyl cyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50144569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.